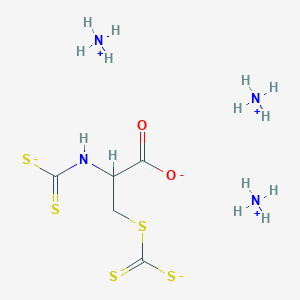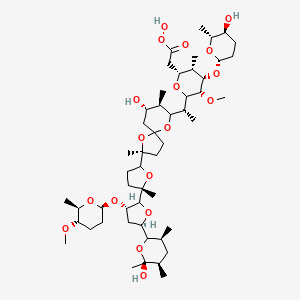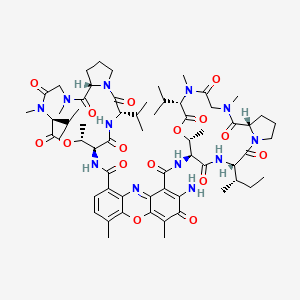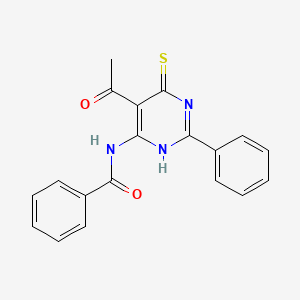
Cyclo-tetrametavanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo-Tetrametavanadate is an inorganic compound belonging to the class of miscellaneous orthovanadates. It is characterized by the presence of a vanadium oxoanion, specifically a tetrahedral anion composed of four vanadium atoms and twelve oxygen atoms.
Preparation Methods
Cyclo-Tetrametavanadate can be synthesized through various methods. One common synthetic route involves the reaction of vanadium pentoxide with tert-butylammonium hydroxide in an aqueous solution. The resulting product, tetrakis(tert-butylammonium)-cyclo-tetrametavanadate, crystallizes in the tetragonal I4/m space group . This compound undergoes an irreversible solid-state transformation upon heating, which has been structurally characterized by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Cyclo-Tetrametavanadate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic ligands. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with hydrogen peroxide can lead to the formation of higher oxidation state vanadium compounds .
Scientific Research Applications
Cyclo-Tetrametavanadate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties. In biology, it has been studied for its potential role in enzyme inhibition and as a model compound for studying vanadium biochemistry. In medicine, it has been explored for its potential therapeutic applications, including its use as an anti-diabetic agent. In industry, it is used in the production of advanced materials and as a component in certain types of batteries .
Mechanism of Action
The mechanism of action of Cyclo-Tetrametavanadate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as mono-ADP-ribosyltransferase, by binding to the active site and preventing substrate binding. Additionally, it can interact with cellular redox systems, leading to the generation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
Cyclo-Tetrametavanadate can be compared with other similar compounds, such as orthovanadate and metavanadate. While all these compounds contain vanadium oxoanions, this compound is unique due to its tetrahedral structure and specific reactivity. Orthovanadate, for example, has a different coordination geometry and reactivity profile. Metavanadate, on the other hand, forms linear chains of vanadium and oxygen atoms, which also results in different chemical properties .
Similar compounds include:
- Orthovanadate
- Metavanadate
- Polyoxovanadates
Properties
Molecular Formula |
O12V4-4 |
|---|---|
Molecular Weight |
395.76 g/mol |
IUPAC Name |
2,4,6,8-tetraoxido-1,3,5,7-tetraoxa-2λ5,4λ5,6λ5,8λ5-tetravanadacyclooctane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/12O.4V/q;;;;;;;;4*-1;;;; |
InChI Key |
ACTPEXQBEHJTBO-UHFFFAOYSA-N |
SMILES |
[O-][V]1(=O)O[V](=O)(O[V](=O)(O[V](=O)(O1)[O-])[O-])[O-] |
Canonical SMILES |
[O-][V]1(=O)O[V](=O)(O[V](=O)(O[V](=O)(O1)[O-])[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1232030.png)
![1-(1,3-benzoxazol-2-yl)-N-[(2,5-dimethoxyphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1232031.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)
![4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1-methyl-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1232035.png)

